molecular formula C15H15F3N6O B6947014 N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6947014
M. Wt: 352.31 g/mol
InChI Key: OAEJIZHJCAQRDX-UHFFFAOYSA-N
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Description

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a pyridazine ring

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O/c1-8-12(9(2)23(3)22-8)13(15(16,17)18)21-14(25)10-7-20-24-11(10)5-4-6-19-24/h4-7,13H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJIZHJCAQRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)C2=C3C=CC=NN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of 1,3,5-trimethylpyrazole with a suitable trifluoromethylating agent under controlled conditions.

    Formation of the Pyridazine Ring: This involves the cyclization of appropriate precursors, often using a combination of heating and catalytic agents.

    Coupling of the Rings: The final step involves coupling the pyrazole and pyridazine rings through a carboxamide linkage, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and electronic properties could be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group and the heterocyclic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide: Shares the trifluoromethyl group and a similar heterocyclic structure.

    1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole: Another compound with a trifluoromethyl group and nitrogen-rich heterocycles.

    2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone: Contains multiple trifluoromethyl groups and aromatic rings.

Uniqueness

What sets N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyrazolo[1,5-b]pyridazine-3-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability.

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